

Application Notes and Protocols for QuEChERS Sample Preparation in Sulfonamide Tissue Analysis

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Compound of Interest

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This document provides detailed application notes and protocols for the extraction and cleanup of sulfonamide residues in various animal tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols outlined are designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters.^[1] The potential for residual sulfonamides to persist in edible animal tissues raises concerns for human health, including allergic reactions and the development of antibiotic resistance.^[2] Consequently, regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in food products of animal origin.^{[1][3]}

The QuEChERS method, originally developed for pesticide residue analysis in fruits and vegetables, has been effectively adapted for the extraction of a wide range of veterinary drugs, including sulfonamides, from complex biological matrices like animal tissues.^{[2][4]} This approach offers significant advantages over traditional methods, such as being faster, less labor-intensive, and requiring smaller volumes of organic solvents.^{[4][5]}

Principle of the Method

The QuEChERS procedure for tissue samples generally involves two main stages:

- **Extraction:** The homogenized tissue sample is first extracted with an organic solvent, typically acetonitrile, often acidified to improve the extraction of the slightly acidic sulfonamides. A mixture of salts (commonly magnesium sulfate, sodium chloride, and sodium citrate salts) is then added. This induces phase separation between the aqueous and organic layers and drives the partitioning of the sulfonamides into the acetonitrile layer.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents for cleanup. Primary Secondary Amine (PSA) is frequently used to remove fatty acids and other interfering matrix components.[\[2\]](#)[\[7\]](#) For tissues with a high-fat content, such as liver, additional sorbents like C18 may be included to remove lipids.[\[8\]](#)[\[9\]](#) After vortexing and centrifugation, the purified extract is ready for LC-MS/MS analysis.

Experimental Protocols

Below are detailed protocols for the QuEChERS extraction of sulfonamides from various animal tissues. These protocols are based on established and validated methods from the scientific literature.

Protocol 1: Multi-Residue Analysis of Sulfonamides in Edible Animal Tissues (Muscle, Kidney, Liver)

This protocol is adapted from a method for the analysis of over 20 sulfonamides in sheep, pork, beef, chicken, and dromedary tissues.[\[2\]](#)[\[7\]](#)

Materials and Reagents:

- Acetonitrile (MeCN), LC-MS grade
- Acetic acid (AA), glacial
- Water, purified (e.g., Milli-Q)

- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate, dibasic sesquihydrate
- Sodium citrate, tribasic dihydrate
- Primary Secondary Amine (PSA) sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes

Procedure:

- Sample Homogenization: Homogenize the tissue sample (muscle, kidney, or liver) to a uniform consistency.
- Extraction:
 - Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.
 - Add 5 mL of purified water and vortex for 1 minute.[\[6\]](#)
 - Add 10 mL of 1% acetic acid in acetonitrile (v/v).[\[2\]](#)[\[6\]](#)
 - Add the following salts in sequence, vortexing for 1 minute after each addition: 4 g of anhydrous MgSO_4 , 1 g of NaCl , 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.[\[2\]](#)[\[6\]](#)
 - Shake the tube vigorously for 1 minute.
 - Centrifuge at 3500 rpm for 5 minutes.[\[2\]](#)
- d-SPE Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO_4 and 150 mg of PSA.[\[2\]](#)

- Vortex vigorously for 1 minute.
- Centrifuge at 3500 rpm for 5 minutes.[\[2\]](#)
- Final Extract Preparation:
 - Transfer an aliquot of the cleaned extract into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis. If required, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase.

Protocol 2: Modified QuEChERS for Sulfonamide Analysis in Bovine Liver

This protocol is a modification of the EN QuEChERS method specifically for bovine liver, a fatty matrix.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Materials and Reagents:

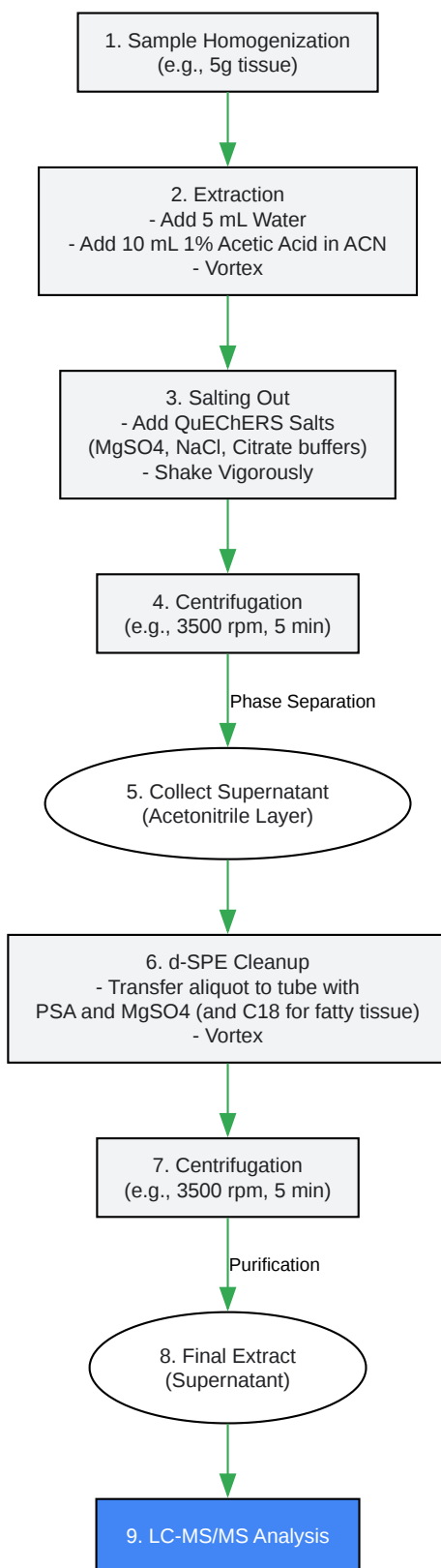
- Acetonitrile (MeCN) with 1% acetic acid, LC-MS grade
- Bond Elut QuEChERS EN Extraction Kit (or equivalent: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
- Bond Elut QuEChERS EN Fatty Dispersive-SPE 15 mL tube (or equivalent: 900 mg MgSO₄, 150 mg PSA, 150 mg C18)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes

Procedure:

- Sample Homogenization: Homogenize the bovine liver sample to a uniform consistency.
- Extraction:

- Weigh 2 g of the homogenized liver into a 50 mL centrifuge tube.[\[10\]](#)
- Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 30 seconds.[\[10\]](#)
- Add the contents of the QuEChERS EN extraction salt packet.[\[10\]](#)
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.[\[10\]](#)
- d-SPE Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to the 15 mL d-SPE tube for fatty matrices.[\[10\]](#)
 - Vortex for 2 minutes.[\[10\]](#)
 - Centrifuge at 4000 rpm for 5 minutes.[\[10\]](#)
- Final Extract Preparation:
 - Transfer 4 mL of the supernatant to a new tube.[\[10\]](#)
 - Evaporate the extract to dryness at 40°C under a gentle stream of nitrogen.[\[10\]](#)
 - Reconstitute the residue in 800 µL of 1:9 methanol/water with 0.1% formic acid.[\[10\]](#)
 - Vortex, sonicate, and filter through a 0.22 µm spin filter into an autosampler vial for LC-MS/MS analysis.[\[10\]](#)

QuEChERS Workflow Diagram



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Caption: Workflow for QuEChERS sample preparation for sulfonamide analysis in tissue.

Quantitative Data Summary

The following tables summarize the performance data of the QuEChERS method for sulfonamide analysis in various tissue matrices as reported in the literature.

Table 1: Recovery of Sulfonamides from Various Animal Tissues

Sulfonamide	Tissue Type	Fortification Level (ng/g or µg/kg)	Recovery (%)	Reference
Sulfadiazine	Bovine Liver	100	93	[10]
Sulfathiazole	Bovine Liver	100	85	[10]
Sulfamerazine	Bovine Liver	100	89	[10]
Sulfamethazine	Bovine Liver	100	88	[10]
Sulfamethoxazole	Bovine Liver	100	53	[10]
Sulfadimethoxine	Bovine Liver	100	83	[10]
Various (19 SAs)	Pork Muscle & Kidney	Not specified	70-120	[2]
Various (16 SAs)	Beef Muscle	Not specified	70-120	[2]
Various (21 SAs)	Beef Kidney	Not specified	70-120	[2]
Various	Sheep Muscle & Kidney	Not specified	70-100	[2]
Various	Sheep Liver	Not specified	54-80	[2]
Sulfadiazine	Chicken Muscle	50, 100, 150	80.5 - 86.8	[1]
Sulfamethazine	Chicken Muscle	50, 100, 150	76.8 - 84.1	[1]
Sulfadimethoxine	Chicken Muscle	50, 100, 150	90.1 - 95.2	[1]
Various (9 SAs)	Various Tissues	Not specified	74.0 - 100.3	[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Animal Tissues

Sulfonamide	Tissue Type	LOD (ng/g or µg/kg)	LOQ (ng/g or µg/kg)	Reference
Various (>20 SAs)	Edible Animal Tissues	0.5 - 14.5	1.8 - 48.4	[7][12]
Various (9 SAs)	Bovine Liver	-	5	[10][11]
Various (9 SAs)	Chicken Muscle	0.02 - 0.39	0.25 - 1.30	[1]
Various	Beef, Pork, Chicken	0.01 - 0.03	-	[8]
Various	Beef Tripe, Pig Liver	0.02 - 0.04	-	[8]
Various (8 SAs)	Chicken Muscle & Eggs	-	14 - 85	[13]

LC-MS/MS Analysis

While specific instrument parameters will vary, a general approach for the analysis of sulfonamides is outlined below.

- **Chromatographic Column:** A C18 reversed-phase column is commonly used for separation (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[1]
- **Mobile Phase:** A gradient elution with a binary system, such as methanol and water or acetonitrile and water, both containing a small percentage of an acid like formic acid or acetic acid to ensure the analytes are in their protonated form for positive ion electrospray ionization.
- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode is typically used for sulfonamide analysis.
- **Detection:** Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5][10] For each

sulfonamide, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of sulfonamide residues from a variety of animal tissues. The protocols and data presented here demonstrate the robustness and reliability of this technique for routine monitoring and food safety analysis. The adaptability of the d-SPE cleanup step allows for the effective removal of matrix interferences from different tissue types, including high-fat matrices. When coupled with the high sensitivity and selectivity of LC-MS/MS, the QuEChERS method is a powerful tool for ensuring compliance with regulatory limits for sulfonamide residues in food products.

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